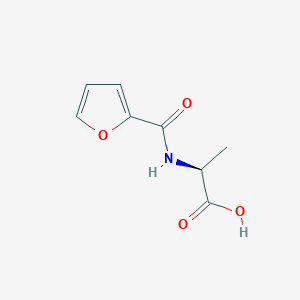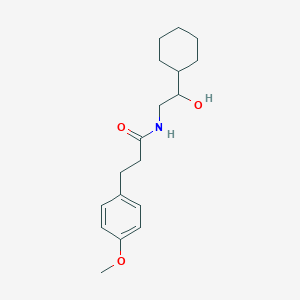![molecular formula C17H17FN2O2S B2918381 2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476283-38-2](/img/structure/B2918381.png)
2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound has a fluorobenzamido group attached to it, which suggests that it might have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as thiophene derivatives have been synthesized through various methods, including direct lithiations and bromination reactions . These reactions were carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Chemical Reactions Analysis
Thiophene derivatives have been found to undergo a variety of chemical reactions. For example, a study on the synthesis of thiophene-2-carboxamide derivatives reported the cyclization of precursor compounds in the presence of alcoholic sodium ethoxide .Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents: Thiophene-based compounds, including our target molecule, have demonstrated anti-inflammatory effects. These molecules can potentially inhibit inflammatory pathways and provide relief from conditions such as arthritis and other inflammatory diseases .
Anticancer Agents: Researchers explore thiophene derivatives for their anticancer potential. These compounds may interfere with cancer cell growth, induce apoptosis, or inhibit specific enzymes involved in tumor progression .
Antimicrobial Properties: Thiophene-containing molecules often exhibit antimicrobial activity. They can serve as lead compounds for developing new antibiotics or antifungal agents .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics and material science. Our compound’s unique structure contributes to the following applications:
Organic Field-Effect Transistors (OFETs): Thiophene-based materials are used in OFETs, which are essential components of flexible displays, sensors, and electronic devices. Their semiconducting properties allow for efficient charge transport .
Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds are employed in OLEDs, enabling the production of energy-efficient and high-quality displays. These materials emit light when an electric current passes through them .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors, including oil and gas pipelines, automotive coatings, and marine environments .
Mecanismo De Acción
Target of Action
The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it an ideal target for antitubercular agents .
Mode of Action
The compound interacts with Pks 13, inhibiting the synthesis of mycolic acid . This disruption in mycolic acid production leads to a weakened cell wall, making the bacteria more susceptible to the host’s immune response .
Biochemical Pathways
The inhibition of Pks 13 affects the mycolic acid synthesis pathway . This leads to a decrease in the production of mycolic acid, a key component of the mycobacterial cell wall . The downstream effect is a weakened cell wall, making the bacteria more susceptible to the host’s immune response .
Pharmacokinetics
The compound was found to satisfy theLipinski rule of five , which suggests favorable absorption and permeability characteristics. The Lipinski rule considers factors such as the number of hydrogen bond donors, acceptors, log P, total polar surface area, and the number of rotatable bonds .
Result of Action
The result of the compound’s action is a significant antitubercular activity . By inhibiting the synthesis of mycolic acid, the compound weakens the bacterial cell wall, making the bacteria more susceptible to the host’s immune response .
Action Environment
Environmental factors such as patient compliance and therapy completion can influence the efficacy of the compound . Incomplete therapy can lead to treatment relapse and the development of drug-resistant strains . Therefore, it’s crucial to ensure proper administration and completion of the therapy to maximize the compound’s efficacy .
Propiedades
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORMZOMFYIQONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

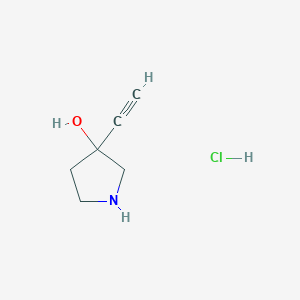
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)
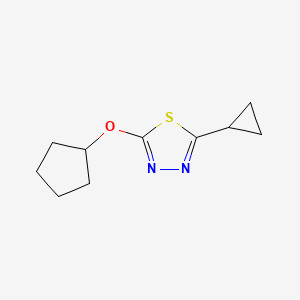
![2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene](/img/structure/B2918304.png)
![N-(3-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)
![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2918308.png)

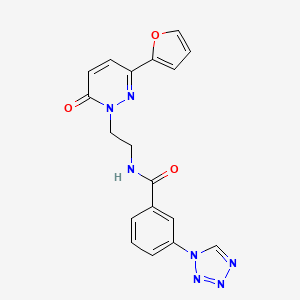
![Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2918316.png)

